Obatoclax Maintains Cytotoxicity in Venetoclax-Resistant AML Cells: Direct IC50 Comparison
In a direct head-to-head comparison using four AML cell lines with graded venetoclax sensitivity, Obatoclax exhibited cytotoxic activity that was independent of venetoclax sensitivity status [1]. The venetoclax-resistant OCI-AML3 cell line (venetoclax IC50 > 50 μM) remained highly responsive to Obatoclax treatment, while venetoclax lost all measurable activity [1]. This demonstrates that pan-BCL-2 inhibition by Obatoclax overcomes the intrinsic resistance mechanisms (likely MCL-1 and BCL-XL overexpression) that render selective BCL-2 inhibitors ineffective [2].
| Evidence Dimension | Cell viability IC50 after 72-hour treatment in OCI-AML3 cells (venetoclax-resistant model) |
|---|---|
| Target Compound Data | IC50 = 0.34 μM |
| Comparator Or Baseline | Venetoclax (ABT-199): IC50 > 50 μM |
| Quantified Difference | >147-fold difference in potency; venetoclax effectively inactive |
| Conditions | OCI-AML3 human AML cell line (NPM1- and DNMT3A-mutated; venetoclax-resistant phenotype); MTT cell viability assay; 72-hour incubation [1] |
Why This Matters
This data directly supports selecting Obatoclax over venetoclax for AML research models characterized by intrinsic or acquired venetoclax resistance.
- [1] Lima K, Vicari HP, Carlos JAEG, et al. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax. Hematol Transfus Cell Ther. 2022;44(1):124-127. View Source
- [2] Lima K, Vicari HP, Silva JCL, et al. OBATOCLAX REDUCES CELL VIABILITY OF ACUTE MYELOID LEUKEMIA CELLS INDEPENDENTLY OF THEIR SENSITIVITY TO VENETOCLAX. Hematol Transfus Cell Ther. 2020;42(S2):172. View Source
